molecular formula C11H10N4O3S2 B2354233 N'-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide CAS No. 39137-16-1

N'-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide

Cat. No.: B2354233
CAS No.: 39137-16-1
M. Wt: 310.35
InChI Key: CYUHQMNQMHSZRE-UHFFFAOYSA-N
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Description

N'-(2-(4-Oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide is a synthetic hydrazide derivative characterized by a thioxothiazolidinone ring linked to an isonicotinohydrazide moiety via an acetyl bridge. This compound belongs to a class of molecules designed for diverse biological activities, including antimicrobial, anticancer, and antitubercular applications. The thioxothiazolidinone core (4-oxo-2-thioxo) contributes to its reactivity, enabling interactions with biological targets through hydrogen bonding, metal chelation, or enzyme inhibition .

Properties

IUPAC Name

N'-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]pyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S2/c16-8(5-15-9(17)6-20-11(15)19)13-14-10(18)7-1-3-12-4-2-7/h1-4H,5-6H2,(H,13,16)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUHQMNQMHSZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CC(=O)NNC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide typically involves a multi-step process. One common method includes the reaction of isonicotinic acid hydrazide with 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst such as glacial acetic acid and requires careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to therapeutic effects, such as reducing blood sugar levels in diabetes or inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Thiazolidinone Moieties

Compound 4x (N'-(2-(2,4-Dichlorophenoxy)acetyl)isonicotinohydrazide)
  • Structure: Replaces the thioxothiazolidinone with a dichlorophenoxy group.
  • Properties : White solid (92% yield, m.p. 103–105°C), molecular formula C₁₄H₁₁Cl₂N₃O₃.
  • Activity : Tested against Digitaria sanguinalis (weed) with pIC₅₀ values derived from 3D-QSAR modeling. Exhibits herbicidal activity but lacks the thioxo group critical for metal-binding interactions .
Compound 5 (N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide)
  • Structure: Integrates a quinazolinone ring and a thioxothiazolidinone.
  • Synthesis : Formed via reaction of hydrazide with thiocarbonyl-bis-thioglycolic acid.
Compound 3a-e (N-[(2-Substituted phenyl)-4-oxo-1,3-thiazolidine-3-yl]isonicotinamides)
  • Structure : Thiazolidin-4-one ring (lacking the thioxo group) substituted with aryl groups.
  • Activity : Antimicrobial screening showed moderate activity against bacterial/fungal strains. The absence of the thioxo group reduces redox activity and metal chelation capacity .

Analogues with Varied Substituents on the Thioxothiazolidinone Core

(Z)-N-(2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide (CAS 304894-48-2)
  • Structure: Benzylidene substitution at the 5-position of the thioxothiazolidinone.
N-(4-Methoxyphenyl)-2-((E)-4-oxo-2-(((Z)-2-oxoindolin-3-ylidene)hydrazono)thiazolidin-5-yl)acetamide (CAS 540762-93-4)
  • Structure: Combines thioxothiazolidinone with an indol-3-ylidene hydrazone.
  • Activity: The indole moiety may confer selectivity toward kinase or protease targets, diverging from the target compound’s isonicotinoyl-based mechanism .

Analogues with Alternative Heterocyclic Systems

N'-(2-(1,3-Dioxoisoindolin-2-yl)acetyl)isonicotinohydrazide (13a)
  • Structure: Replaces thioxothiazolidinone with a dioxoisoindolin ring.
N'-(2-(5-((Theophylline-7-yl)methyl)-4-ethyl-1,2,4-triazole-3-ylthio)acetyl)isonicotinohydrazide
  • Structure: Theophylline-triazole hybrid linked to isonicotinohydrazide.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Key Reference
Target Compound Thioxothiazolidinone Acetyl-isonicotinohydrazide Under investigation
4x Dichlorophenoxy 2,4-Dichlorophenoxy Herbicidal
Compound 5 Thioxothiazolidinone + Quinazolinone Quinazolinone-thio linkage Anticancer (potential)
3a-e Thiazolidin-4-one Aryl substitutions Antimicrobial
CAS 304894-48-2 Benzylidene-thioxothiazolidinone 5-Benzylidene Not reported (structural insight)
CAS 540762-93-4 Thioxothiazolidinone + Indole Indol-3-ylidene hydrazone Kinase/protease inhibition

Research Findings and Implications

  • Thioxothiazolidinone Advantage: The 4-oxo-2-thioxo moiety in the target compound enhances metal-binding capacity (e.g., Fe³⁺, Cu²⁺), which is critical for prochelator or antioxidant activity, as seen in related SIH derivatives .
  • Activity Trade-offs: Substitutions like dichlorophenoxy (4x) improve lipophilicity and herbicidal activity but reduce redox activity. Conversely, benzylidene or indole modifications may optimize target specificity .
  • Synthetic Flexibility: The acetyl-isonicotinohydrazide backbone allows modular derivatization, enabling rapid generation of analogues for structure-activity relationship (SAR) studies .

Biological Activity

N'-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazolidine ring, which is known for its diverse biological activities. The molecular formula is C12H12N4O2SC_{12}H_{12}N_4O_2S, and it has a molecular weight of approximately 288.31 g/mol. The presence of the thioxothiazolidin moiety is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thioxothiazolidin compounds exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that related compounds have demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thioxothiazolidin Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5bBacillus cereus0.56 μM
5gS. aureus4.17 μM
4hL. monocytogenes1.99 μM
5dE. cloacae3.69 μM

The above data illustrates the efficacy of these compounds in inhibiting bacterial growth, with MIC values indicating potent activity.

Antitumor Activity

In addition to antimicrobial effects, compounds similar to this compound have been evaluated for their antitumor properties. For example, certain derivatives have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells . The cytotoxicity of these compounds was assessed using standard assays, revealing submicromolar IC50 values for some derivatives.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the thiazolidine ring and the hydrazone moiety significantly influence biological activity. For instance, the introduction of different substituents on the aromatic ring has been shown to enhance inhibitory effects against aldose reductase, an enzyme implicated in diabetic complications .

Table 2: SAR Insights for Thioxothiazolidin Derivatives

ModificationEffect on Activity
Substituted phenyl groupsIncreased potency against ALR2
Variation in alkyl chainAltered solubility and bioavailability
Different acyl groupsEnhanced selectivity towards specific targets

Case Studies

  • Aldose Reductase Inhibition : A study compared the aldose reductase inhibitory action of this compound with epalrestat, revealing that certain derivatives exhibited over five times greater potency than epalrestat .
  • Antibacterial Efficacy : A clinical study evaluated the antibacterial efficacy of thioxothiazolidin derivatives against multi-drug resistant strains, demonstrating significant potential for therapeutic applications in treating resistant infections .

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